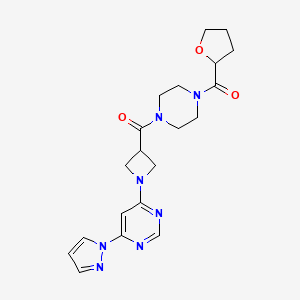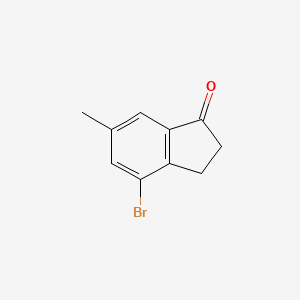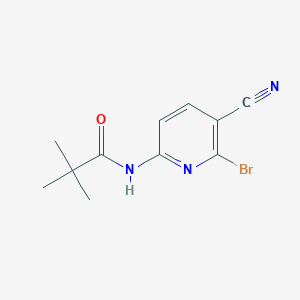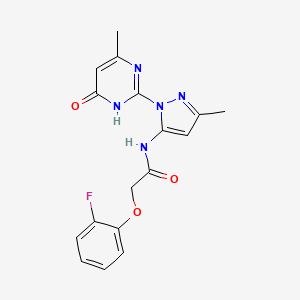![molecular formula C27H23N3O2 B2556279 1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 901246-21-7](/img/structure/B2556279.png)
1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a novel organic compound characterized by its unique structural framework that combines pyrazoloquinoline and dioxane moieties. Its complex structure lends it potential utility in various scientific fields, including medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step processes:
Aromatic Substitution: : Starting with 3,4-dimethylphenyl and 4-methylphenyl derivatives, undergoes aromatic nucleophilic substitution.
Formation of Dioxane Ring:
Pyrazoloquinoline Core: : Building the core structure often involves cyclization reactions facilitated by a base or acid, combined with the appropriate solvent system.
Industrial Production Methods
Industrial-scale production might involve:
Optimization of Catalyst Usage: : Using specific catalysts to enhance reaction rates and yield.
Efficient Isolation Techniques: : Employing techniques such as crystallization, distillation, and chromatography for product purification.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Can be oxidized to form corresponding quinoline derivatives.
Reduction: : Reduction can yield dihydro derivatives affecting the dioxane ring stability.
Substitution: : Undergoes various substitutions depending on the active sites on the aromatic and pyrazoloquinoline rings.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or chromium trioxide.
Reducing Agents: : Like lithium aluminum hydride or sodium borohydride.
Catalysts for Substitution: : Including transition metals like palladium or nickel.
Major Products
Oxidized Quinoline Derivatives: : Result from oxidation reactions.
Dihydro Derivatives: : From reduction processes affecting the dioxane ring.
Substituted Pyrazoloquinoline Compounds: : From various nucleophilic and electrophilic substitutions.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalyst Development: : Used as a ligand in coordination chemistry.
Synthetic Intermediates: : Serve as intermediates in the synthesis of complex organic molecules.
Biology and Medicine
Antimicrobial Agents:
Cancer Research: : Studied for potential anti-cancer properties due to its structural similarity to known bioactive compounds.
Industry
Material Science: : Potential utility in developing new materials with specific electronic properties.
Pharmaceuticals: : Used as a precursor in drug design and synthesis.
Wirkmechanismus
The compound's mechanism of action is largely dependent on its ability to interact with biological macromolecules.
Molecular Targets: : Likely targets include enzymes and receptors due to its aromatic and heterocyclic nature.
Pathways Involved: : Involves inhibition of specific enzymes or receptors, which is significant in its potential antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds like other pyrazoloquinoline derivatives and heterocyclic dioxane compounds:
Unique Structural Features: : The combined presence of dioxane and pyrazoloquinoline structures makes it unique.
Enhanced Biological Activity: : Compared to simpler analogs, it often shows enhanced biological activity due to its larger, more complex structure.
List of Similar Compounds
1-(3,4-dimethylphenyl)-pyrazoloquinoline
3-(4-methylphenyl)-dioxinopyrazole
8,9-dihydro-dioxinoquinoline
This detailed overview should provide a solid understanding of 1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline. Dive deeper into each section as needed!
Eigenschaften
IUPAC Name |
12-(3,4-dimethylphenyl)-14-(4-methylphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2/c1-16-4-7-19(8-5-16)26-22-15-28-23-14-25-24(31-10-11-32-25)13-21(23)27(22)30(29-26)20-9-6-17(2)18(3)12-20/h4-9,12-15H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHCMGYBNVMMDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC5=C(C=C43)OCCO5)C6=CC(=C(C=C6)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxyethan-1-one](/img/structure/B2556205.png)



![1-(3,4-dichlorophenyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one](/img/structure/B2556209.png)

![3-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide](/img/structure/B2556214.png)


![N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2556218.png)
